molecular formula C10H10N6O4 B3858101 4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

Cat. No. B3858101
M. Wt: 278.22 g/mol
InChI Key: TVOGAWOCEBSXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it has been suggested that this compound may act as a metal ion chelator and may inhibit the activity of enzymes involved in cancer cell growth. Additionally, this compound has been found to exhibit fluorescent properties, which may be useful in the development of biosensors.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide exhibits a range of biochemical and physiological effects. This compound has been found to exhibit cytotoxic activity against cancer cells, and may also have potential as an antibacterial agent. Additionally, this compound has been found to exhibit fluorescent properties, which may be useful in the development of biosensors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been found to exhibit cytotoxic activity against cancer cells, which may make it a promising candidate for further research in this area. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are many potential future directions for research on 4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide. One area of research could involve further exploration of its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies could be conducted to investigate its potential as an anticancer agent and antibacterial agent. Other potential future directions could involve the development of new synthesis methods for this compound and the exploration of its potential as a biosensor for the detection of various analytes.
Conclusion:
In conclusion, 4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. This compound has potential as a fluorescent probe for the detection of metal ions and as a potential anticancer and antibacterial agent. However, its potential toxicity may require careful handling and disposal. Further research is needed to fully explore the potential of this compound in various scientific applications.

Scientific Research Applications

The compound 4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide has been found to have a range of potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. Additionally, this compound has been used in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

4-amino-N'-[(3-nitrophenyl)methoxy]-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O4/c11-9(8-10(12)15-20-13-8)14-19-5-6-2-1-3-7(4-6)16(17)18/h1-4H,5H2,(H2,11,14)(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOGAWOCEBSXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CON=C(C2=NON=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C(\C2=NON=C2N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 2
4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 3
Reactant of Route 3
4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 4
4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 5
4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide
Reactant of Route 6
4-amino-N'-[(3-nitrobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide

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